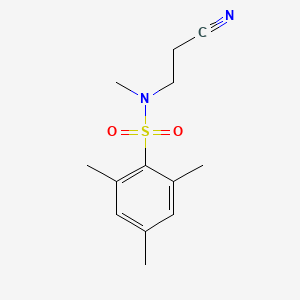![molecular formula C27H21N3O3 B5380207 (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE](/img/structure/B5380207.png)
(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety, a methoxyphenyl group, and a naphthyl group, all connected through a propenone linkage. Its intricate structure makes it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,2,3-benzotriazole with 4-methoxybenzaldehyde under basic conditions to form an intermediate. This intermediate is then reacted with 1-hydroxy-2-naphthaldehyde in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or saturated ketones. Substitution reactions can introduce halogens, alkyl groups, or nitro groups into the aromatic rings.
科学的研究の応用
(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities and cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological effects, potentially leading to the generation of reactive oxygen species and modulation of signaling pathways.
特性
IUPAC Name |
(E)-3-[3-(benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-33-26-15-11-18(16-20(26)17-30-24-9-5-4-8-23(24)28-29-30)10-14-25(31)22-13-12-19-6-2-3-7-21(19)27(22)32/h2-16,32H,17H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGWDZFNZKCLO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-{[2-(tert-butylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380132.png)
![4-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(3-cyclohexen-1-yl)acrylate](/img/structure/B5380140.png)
![2,6-Dibromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenol](/img/structure/B5380146.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B5380161.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380175.png)
![1,3-dimethyl-7-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5380183.png)

![(2R,3R,6R)-3-(2,3-difluorophenyl)-5-(3-methoxypropyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5380215.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5380234.png)
![4-CHLORO-N-(4-{[(DIAMINOMETHYLIDENE)AMINO]SULFONYL}PHENYL)BENZAMIDE](/img/structure/B5380237.png)
![dimethyl 2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5380245.png)

